N-[3-(Aminomethyl)cyclopentyl]propanamide
Description
N-[3-(Aminomethyl)cyclopentyl]propanamide is a propanamide derivative featuring a cyclopentyl ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂). Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where amine-mediated interactions are critical .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[3-(aminomethyl)cyclopentyl]propanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12)11-8-4-3-7(5-8)6-10/h7-8H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
DPULLWAOMRLYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC(C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)cyclopentyl]propanamide typically involves the reaction of cyclopentylamine with a suitable propanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)cyclopentyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted cyclopentyl derivatives.
Scientific Research Applications
N-[3-(Aminomethyl)cyclopentyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Propanamide derivatives vary significantly based on substituents, influencing lipophilicity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Key Properties of Selected Propanamide Derivatives
Key Observations :
- Cycloalkyl vs. Aromatic Substituents : Cycloalkyl groups (cyclopentyl, cyclohexyl) increase lipophilicity, while aromatic substituents (e.g., methoxyphenyl) introduce electronic effects (e.g., electron-donating -OCH₃) that modulate receptor binding .
- Aminomethyl Group: The primary amine in this compound provides an additional hydrogen-bond donor, improving solubility compared to N-methylated analogs like 3-cyclopentyl-N-methylpropanamide .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(Aminomethyl)cyclopentyl]propanamide with high purity?
- Methodological Answer :
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., HATU or EDCI) in DMF or DCM to link the cyclopentylamine backbone to the propanamide moiety. Optimize reaction time (12–24 hours) and temperature (25–40°C) to maximize yield .
- Purification : Employ column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization in ethanol/water mixtures. Confirm purity (>95%) via HPLC with UV detection at 254 nm .
Q. How should researchers characterize the structural conformation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR in deuterated DMSO or CDCl3 to verify cyclopentyl ring conformation and amide bond geometry. Compare chemical shifts with computational predictions (DFT) .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to confirm molecular weight and fragmentation patterns. Cross-validate with X-ray crystallography for absolute stereochemistry determination .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Develop a validated UHPLC-MS/MS method using a C18 column and deuterated internal standards. Optimize mobile phase (0.1% formic acid in acetonitrile/water) for sensitivity (LOQ < 1 ng/mL) and minimal matrix interference .
Advanced Research Questions
Q. What experimental approaches can identify the primary biological targets of this compound in neurological studies?
- Methodological Answer :
- Radioligand Binding Assays : Tritiate the compound to study affinity for CNS receptors (e.g., opioid or cannabinoid receptors). Use autoradiography on brain slices to localize binding sites .
- Surface Plasmon Resonance (SPR) : Immobilize candidate receptors on sensor chips to measure real-time binding kinetics (ka/kd) and thermodynamic parameters .
- CRISPR-Cas9 Screening : Knock out putative target genes in neuronal cell lines and assess changes in compound efficacy via high-content imaging .
Q. How can researchers resolve discrepancies in reported binding affinities of this compound across different studies?
- Methodological Answer :
- Orthogonal Assays : Compare data from isothermal titration calorimetry (ITC) and SPR to distinguish true binding from nonspecific interactions. Validate with competitive binding studies using known receptor antagonists .
- Structural Analysis : Co-crystallize the compound with purified receptors (e.g., GPCRs) to resolve binding pocket interactions. Use cryo-EM for dynamic conformational studies .
Q. What in vivo models are optimal for assessing the blood-brain barrier (BBB) penetration of this compound?
- Methodological Answer :
- Transgenic Mouse Models : Use humanized P-glycoprotein (P-gp) knockouts to evaluate efflux transporter effects on BBB permeability. Measure CSF-to-plasma ratios via microdialysis .
- Positron Emission Tomography (PET) : Radiolabel with 11C or 18F for dynamic imaging of brain uptake. Correlate pharmacokinetic data with behavioral outcomes in neuropathic pain models .
Q. How can structure-activity relationship (SAR) studies optimize the metabolic stability of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce electron-withdrawing groups (e.g., -CF3) to the cyclopentyl ring to reduce CYP450-mediated oxidation. Test derivatives in human liver microsomes (HLM) with NADPH cofactors .
- Computational Modeling : Perform molecular dynamics simulations to predict metabolic hotspots. Prioritize analogs with lower LogP values (<3) for improved solubility and reduced hepatic clearance .
Q. What protocols ensure accurate assessment of hydrolytic stability for this compound under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation Studies : Incubate the compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C. Monitor degradation products via LC-MS and calculate half-life (t1/2) using first-order kinetics .
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and oxidative stress (H2O2) to identify photolytic and oxidative degradation pathways .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC) and replicate studies across independent labs to address variability in biological systems .
- Advanced Characterization : Combine crystallography (for static structures) with NMR relaxation experiments (for dynamic behavior) to resolve conformational ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
